molecular formula C21H30O2 B3025762 delta3-tetrahydrocannabinol, (R)- CAS No. 95720-01-7

delta3-tetrahydrocannabinol, (R)-

Cat. No. B3025762
CAS RN: 95720-01-7
M. Wt: 314.5 g/mol
InChI Key: NEBZNJDFIPBXCS-CQSZACIVSA-N
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Description

Delta3-tetrahydrocannabinol, ®- is a synthetic isomer of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis . It was developed during the original research in the 1940s to develop synthetic routes to the natural products Δ8-THC and Δ9-THC found in the cannabis plant . The ® enantiomer is many times less active or inactive, depending on the assay used .


Synthesis Analysis

The synthesis of delta3-tetrahydrocannabinol, ®- was part of the original research in the 1940s to develop synthetic routes to the natural products Δ8-THC and Δ9-THC found in the cannabis plant . Current research is mostly dedicated to exploiting the chemical versatility of this relevant compound class with regard to its therapeutic potential . Synthetic pathways utilized for the synthesis of tetrahydrocannabinols and derivatives thereof include chiral pool-based and asymmetric chemo- and biocatalytic approaches .


Molecular Structure Analysis

The molecular formula of delta3-tetrahydrocannabinol, ®- is C21H30O2 . It has an average mass of 314.462 Da and a monoisotopic mass of 314.224579 Da . The molecule contains total 55 bond(s); 25 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 aromatic hydroxyl(s) and 1 ether(s) (aromatic) .

Scientific Research Applications

Pharmacological Advances and Therapeutic Applications

Delta-9-tetrahydrocannabinol (THC), a cannabinoid from the Cannabis plant, has shown potential in various therapeutic applications. Its interaction with cannabinoid receptors (CB1 and CB2) is involved in a range of physiological processes, including modulation of neurotransmitter release and regulation of pain perception. Notably, non-psychotropic cannabinoids from Cannabis, such as cannabidiol (CBD), have been the focus of research for their potential in treating inflammation, diabetes, cancer, and neurodegenerative diseases. Moreover, Delta-9-tetrahydrocannabivarin, another cannabinoid, has shown promise in treating epilepsy and obesity (Izzo et al., 2009).

Role in Cell Death and Neurological Effects

Research on THC has explored its role in inducing apoptosis, particularly in leukemic cell lines. It has been found to be a potent inducer of cell death, and this effect seems to be mediated independent of cannabinoid receptors. Changes in gene expression involved in the mitogen-activated protein kinase (MAPK) signal transduction pathways have been observed as a result of THC-induced cell death, highlighting its potential therapeutic application in cancer treatment (Powles et al., 2005).

Effects on Platelets and Blood Coagulation

THC's impact on blood platelets and coagulation has been studied, revealing that it can increase the expression of glycoprotein IIb-IIIa and P selectin on human platelets, suggesting a procoagulatory effect. This finding is significant in understanding the increased risk of conditions like myocardial infarction and thromboangiitis obliterans associated with THC intake (Deusch et al., 2004).

Impact on Neurotransmitter Release and Cognitive Processes

THC has been shown to reduce acetylcholine release in the medial-prefrontal cortex and hippocampus, indicating a potential mechanism for the cognitive impairments associated with marijuana use. This effect is mediated by CB1 cannabinoid receptors and suggests that cannabinoid receptor antagonists might offer treatment options for cognitive deficits (Gessa et al., 1998).

properties

IUPAC Name

(9R)-6,6,9-trimethyl-3-pentyl-7,8,9,10-tetrahydrobenzo[c]chromen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-14,22H,5-11H2,1-4H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBZNJDFIPBXCS-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3=C(CCC(C3)C)C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2C3=C(CC[C@H](C3)C)C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241934
Record name (9R)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

delta3-tetrahydrocannabinol, (R)-

CAS RN

95720-01-7
Record name delta3-tetrahydrocannabinol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095720017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9R)-7,8,9,10-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.3-TETRAHYDROCANNABINOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP9408TXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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